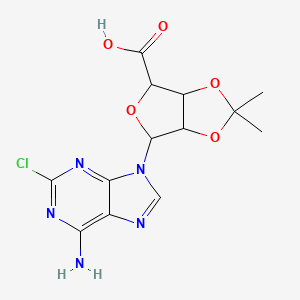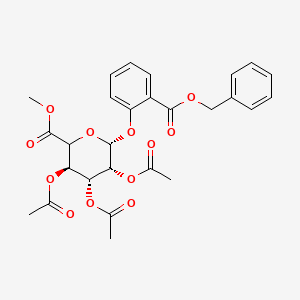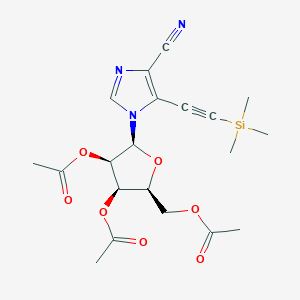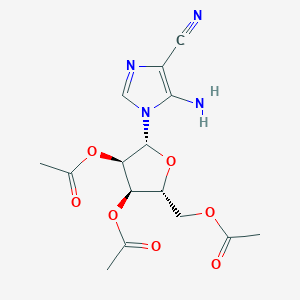
Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including methylation, benzoylation, p-toluenesulfonylation, and glycosylation processes. Key steps in the synthesis involve the selective protection and deprotection of hydroxyl groups, along with the formation of glycosidic bonds between sugar units (Matta, Vig, & Abbas, 1984). These methods are crucial for constructing the glycosidic linkages that define the structure of such molecules.
Molecular Structure Analysis
The molecular structure of these compounds is characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy. The structure is determined by examining the chemical shifts, coupling constants, and integration of signals in the NMR spectra. For instance, the structure of disaccharide derivatives has been established through 13C-NMR spectroscopy, providing detailed insights into the glycosidic linkages and spatial arrangement of the molecule's components (Matta, Vig, & Abbas, 1984).
Scientific Research Applications
Synthesis of Blood Group Antigens
One notable application of this compound is in the synthesis of blood group antigens. Jacquinet and colleagues demonstrated its utility in synthesizing trisaccharide structures that mimic blood group substances (Jacquinet et al., 1981). This work contributes to the broader field of immunology by providing insights into antigen-antibody interactions and has implications for blood transfusion medicine and organ transplantation.
Development of Synthetic Mucin Fragments
Furthermore, the compound has been used in the development of synthetic mucin fragments, which are crucial for understanding mucosal immunity and the molecular mechanisms underlying bacterial adherence in infectious diseases. Thomas and colleagues elaborated on the synthesis of complex saccharide structures that resemble mucin, which plays a pivotal role in protecting mucosal surfaces (Thomas et al., 1989).
Creation of Glycosidic Linkage Models
Additionally, this compound serves as a model for studying selective cleavage of glycosidic linkages, which is fundamental in the structural analysis of polysaccharides and glycoconjugates. Dmitrieve and colleagues investigated its application in developing a standard procedure for the selective cleavage of glycosidic linkages, providing a basis for the analytical and preparative manipulation of complex carbohydrates (Dmitrieve et al., 1973).
properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39NO15/c1-14(32)30-22-25(23(37)20(11-31)43-28(22)39-12-19-9-7-6-8-10-19)45-29-27(42-18(5)36)26(41-17(4)35)24(40-16(3)34)21(44-29)13-38-15(2)33/h6-10,20-29,31,37H,11-13H2,1-5H3,(H,30,32)/t20-,21-,22-,23-,24+,25-,26+,27-,28+,29+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDXXTUCTSBEQC-BCGXPDTISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39NO15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1140125.png)
![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)


![[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1140133.png)

![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1140136.png)



![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)


